Tetrakis(triphenylsilyl) orthosilicate

Description

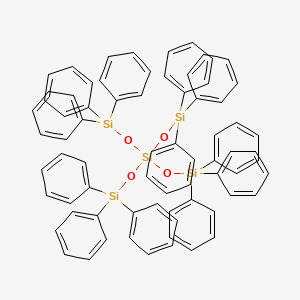

Tetrakis(triphenylsilyl) orthosilicate is a silicon-based compound with four triphenylsilyl (Si(C₆H₅)₃) groups bonded to a central silicon atom. These properties likely influence its reactivity, solubility, and applications in advanced materials, such as high-performance coatings or precursors for specialized silica matrices.

Properties

Molecular Formula |

C72H60O4Si5 |

|---|---|

Molecular Weight |

1129.7 g/mol |

IUPAC Name |

tetrakis(triphenylsilyl) silicate |

InChI |

InChI=1S/C72H60O4Si5/c1-13-37-61(38-14-1)77(62-39-15-2-16-40-62,63-41-17-3-18-42-63)73-81(74-78(64-43-19-4-20-44-64,65-45-21-5-22-46-65)66-47-23-6-24-48-66,75-79(67-49-25-7-26-50-67,68-51-27-8-28-52-68)69-53-29-9-30-54-69)76-80(70-55-31-10-32-56-70,71-57-33-11-34-58-71)72-59-35-12-36-60-72/h1-60H |

InChI Key |

NAAZPDFYSSSVCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(triphenylsilyl) orthosilicate can be synthesized through the reaction of orthosilicic acid with triphenylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

Comparison with Similar Compounds

The following comparison focuses on orthosilicate derivatives with varying substituents, highlighting how structural differences impact physical properties, reactivity, and industrial applications.

Substituent Effects on Physical Properties

Key Observations :

- Steric Hindrance : Bulky substituents (e.g., triphenylsilyl, 2-ethylhexyl) reduce hydrolysis rates and increase thermal stability. For example, Tetrakis(2-butoxyethyl) orthosilicate hydrolyzes slowly, making it suitable for controlled crosslinking in coatings .

- Hydrophobicity : Fluorinated (e.g., hexafluoroisopropyl) and aromatic substituents (e.g., 4-methylphenyl) enhance hydrophobicity. This property is critical in water-repellent coatings or chromatography .

- Molecular Weight : Larger substituents increase molecular weight, affecting viscosity and solubility. Tetrakis(hexafluoroisopropyl) orthosilicate (MW 696.20) is ideal for high-temperature applications .

Tetraethyl Orthosilicate (TEOS)

- Reactivity : Rapid hydrolysis under acidic or basic conditions, forming silica gels.

- Applications : Sol-gel processes, semiconductor manufacturing, and catalyst supports .

Tetrakis(2-butoxyethyl) Orthosilicate

- Reactivity: Hydrolyzes to release butanol, enabling gradual silanol formation.

- Applications : Adhesives, sealants, and dielectric binders in electronics due to controlled reactivity .

Tetrakis(hexafluoroisopropyl) Orthosilicate

- Reactivity : Fluorine atoms reduce polarity and increase chemical inertness.

- Applications : Specialty coatings requiring resistance to solvents and extreme temperatures .

Aromatic Derivatives (e.g., 4-methylphenyl)

- Reactivity : Aromatic rings stabilize the structure, slowing hydrolysis.

- Applications : HPLC stationary phases and hydrophobic polymer matrices .

Unique Attributes of Tetrakis(triphenylsilyl) Orthosilicate

- Steric Hindrance : Triphenylsilyl groups would impose greater steric bulk than cyclohexyl or butoxyethyl substituents, further reducing hydrolysis rates.

- Electronic Effects : Aromatic rings may enhance UV stability and electron delocalization, useful in optoelectronic materials.

- Applications: Potential use in high-performance resins, encapsulants, or as a precursor for nanostructured silica with tailored porosity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.